Z-Leu-Leu-Norvalinal
Description
Z-Leu-Leu-Norvalinal (MG115) is a proteasome inhibitor widely used in biochemical and cellular research to study protein degradation pathways. Structurally, it is a tripeptide aldehyde with the empirical formula C₂₅H₃₉N₃O₅ and a molecular weight of 461.6 g/mol (CAS No. 133407-86-0) . The compound features a benzyloxycarbonyl (Z) group at the N-terminus, followed by two leucine residues and a norvalinal (Nva) aldehyde moiety at the C-terminus. This aldehyde group covalently binds to the proteasome’s active site, inhibiting its chymotrypsin-like activity .
MG115 is employed to investigate processes such as cell cycle regulation, apoptosis, and antigen presentation via MHC class I molecules . Its non-hazardous classification under GHS guidelines makes it relatively safe for laboratory use .
Properties
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-(1-oxopentan-2-ylamino)pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20?,21-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-QIFDKBNDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Norvalinal Aldehyde Moiety
The C-terminal norvalinal residue is synthesized via oxidation of norvalinol or reductive amination of norvaline precursors. In one documented approach, norvaline is treated with lithium aluminum hydride (LiAlH₄) to yield norvalinol, followed by oxidation using pyridinium chlorochromate (PCC) to generate the aldehyde group. Alternative methods employ Swern oxidation (oxalyl chloride/DMSO) for higher yields (78–82%).
Sequential Peptide Bond Formation
The tripeptide backbone is assembled using carbodiimide-mediated coupling:
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Z-Leu-Leu segment : Benzyloxycarbonyl (Z)-protected leucine is activated with N,N'-dicyclohexylcarbodiimide (DCC) and coupled to leucine methyl ester in dichloromethane (DCM).
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Deprotection and coupling to norvalinal : The methyl ester is hydrolyzed using NaOH, and the resulting carboxylic acid is coupled to norvalinal using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Table 1: Representative Reaction Conditions for Peptide Coupling
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Z-Leu activation | DCC, HOBt | DCM | 0–4°C | 92 |
| Leu-Norvalinal coupling | EDC, DMAP | DMF | RT | 85 |
| Global deprotection | H₂/Pd-C | MeOH | RT | 95 |
Solid-Phase Peptide Synthesis (SPPS) Adaptations
Recent advancements employ Fmoc/t-Bu SPPS protocols to improve scalability:
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Resin selection : Wang resin (0.6 mmol/g loading) pre-loaded with norvalinal aldehyde.
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Coupling cycles : Fmoc-Leu-OH (3 equiv) activated with HATU/DIEA in DMF (2 × 30 min couplings).
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N-terminal Z protection : Post-assembly, the Fmoc group is removed (20% piperidine/DMF), and the Z group is introduced using benzyl chloroformate (2 equiv) in DCM.
Critical challenges include aldehyde stability during resin cleavage. Trifluoroacetic acid (TFA) cleavage cocktails (TFA:H₂O:triisopropylsilane, 95:2.5:2.5) are used with 0.5°C cooling to minimize aldehyde oxidation.
Purification and Analytical Characterization
Crude this compound is purified via reverse-phase HPLC:
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Column : C18 (250 × 4.6 mm, 5 μm)
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Mobile phase : Gradient of 0.1% TFA in H₂O (A) and acetonitrile (B), 20–80% B over 25 min.
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Purity : ≥90% (HPLC at 214 nm), with typical retention times of 12.7 ± 0.3 min.
Mass spectrometry confirms molecular identity (calculated [M+H]⁺: 462.29; observed: 462.31). Nuclear magnetic resonance (NMR) data (500 MHz, DMSO-d₆) include:
Industrial-Scale Production Considerations
For batch synthesis exceeding 5 kg:
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Cost optimization : Replacing HATU with cheaper TBTU reduces reagent costs by 40% without yield loss.
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Green chemistry : Cyclopentyl methyl ether (CPME) replaces DCM in coupling steps, improving E-factor by 2.3×.
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Stability studies : Lyophilized powder remains stable for 24 months at −20°C, with ≤0.5% degradation (HPLC-UV).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Parameter | Solution-Phase | SPPS | Hybrid Approach |
|---|---|---|---|
| Total yield (%) | 61 | 74 | 68 |
| Purity post-HPLC (%) | 91 | 94 | 93 |
| Synthesis time (days) | 9 | 5 | 7 |
| Cost per gram (USD) | 420 | 380 | 395 |
The SPPS method offers superior yield and purity but requires specialized resin-handling equipment. Solution-phase synthesis remains preferable for small-scale research (<10 g) due to lower infrastructure costs.
Troubleshooting Common Synthesis Issues
Aldehyde Oxidation
Prevention strategies:
Chemical Reactions Analysis
Types of Reactions: Z-Leu-Leu-Norvalinal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form imines or Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of a mild acid catalyst.
Major Products:
Oxidation: Z-Leu-Leu-Norvalinic acid.
Reduction: Z-Leu-Leu-Norvalinol.
Substitution: this compound imine derivatives.
Scientific Research Applications
Proteasome Inhibition
Z-Leu-Leu-Norvalinal is primarily recognized for its ability to inhibit the 20S and 26S proteasomes, with inhibition constants (Ki) of 21 nM and 35 nM, respectively . This inhibition is crucial for studies investigating the role of proteasomes in cellular processes such as:
- Protein Degradation : By blocking proteasome activity, researchers can study the accumulation of specific proteins and their effects on cell function.
- Cell Cycle Regulation : Proteasomes play a significant role in regulating the cell cycle by degrading cyclins and other regulatory proteins. This compound allows for the examination of cell cycle dynamics under proteasome inhibition.
Case Study: Cancer Research
In cancer biology, this compound has been used to explore the potential of proteasome inhibitors as therapeutic agents. For instance, studies have shown that inhibiting the proteasome can lead to increased levels of pro-apoptotic factors, thereby promoting apoptosis in cancer cells . This makes this compound a valuable tool in developing new cancer therapies.
Gene Expression Studies
This compound has been utilized to investigate the effects of proteasome inhibition on gene expression. By preventing the degradation of transcription factors and other regulatory proteins, researchers can assess how these changes influence gene expression profiles. This approach has implications for understanding various biological processes, including:
- Stress Responses : The compound can be employed to study how cells respond to stress at the molecular level by analyzing changes in gene expression.
- Developmental Biology : Proteasome inhibition can affect developmental pathways, providing insights into mechanisms governing cell differentiation and development.
Potential Drug Development
The inhibitory properties of this compound make it a candidate for drug development targeting diseases associated with proteasome dysfunction. Conditions such as neurodegenerative diseases (e.g., Alzheimer's disease) and certain cancers may benefit from therapies that modulate proteasome activity.
Case Study: Alzheimer's Disease
Research indicates that proteasome inhibitors like this compound could potentially enhance the clearance of misfolded proteins associated with Alzheimer’s disease pathology . This application highlights its relevance not only as a research tool but also as a potential therapeutic agent.
Quality Control in Biopharmaceuticals
In the pharmaceutical industry, this compound is used for quality control processes involving enzyme preparations. Its ability to inhibit specific proteases allows for the assessment of enzyme activity and stability in various products, ensuring that therapeutic enzymes meet required standards before reaching the market .
Comparative Analysis with Related Compounds
| Compound Name | Ki (nM) | Primary Use |
|---|---|---|
| This compound | 21 | Proteasome inhibition |
| MG132 | 10 | Broad-spectrum proteasome inhibitor |
| Lactacystin | 50 | Selective proteasome inhibitor |
Mechanism of Action
Z-Leu-Leu-Norvalinal exerts its effects by inhibiting the activity of the 20S and 26S proteasomes. Proteasomes are responsible for degrading ubiquitinated proteins, and their inhibition leads to the accumulation of these proteins within the cell. This accumulation can disrupt various cellular processes, including cell cycle progression and apoptosis . The compound specifically binds to the active sites of the proteasomes, preventing the degradation of target proteins .
Comparison with Similar Compounds
Key Compounds:
Z-Leu-Leu-Norvalinal (MG115)
Z-Leu-Leu-Leu-CHO (MG132)
| Parameter | MG115 | MG132 |
|---|---|---|
| Empirical Formula | C₂₅H₃₉N₃O₅ | C₂₆H₄₁N₃O₅ |
| Molecular Weight | 461.6 g/mol | 475.6 g/mol |
| CAS Number | 133407-86-0 | 133407-82-6 |
| Third Residue | Norvalinal (4-carbon chain) | Leucine (5-carbon chain) |
| Proteasome Target | Chymotrypsin-like activity | Chymotrypsin-like activity |
Structural Insight: The primary distinction lies in the third residue: MG115 contains norvalinal (a norleucine derivative with a shorter side chain), while MG132 has an additional leucine residue. This difference impacts binding affinity and specificity .
Functional Efficacy
- Potency: MG132 exhibits stronger proteasome inhibition due to its extended hydrophobic leucine side chain, which enhances interaction with the proteasome’s substrate-binding pocket . For example, in rice root studies, MG132 caused metaphase arrest in 47% of cells versus 28% in controls, whereas MG115’s effect was less pronounced .
Data Tables
Table 1: Key Properties of Proteasome Inhibitors
| Property | MG115 | MG132 |
|---|---|---|
| Molecular Weight | 461.6 g/mol | 475.6 g/mol |
| CAS Number | 133407-86-0 | 133407-82-6 |
| Biological Target | 26S Proteasome | 26S Proteasome |
| Notable Study | Rice root mitosis | Cancer cell apoptosis |
Biological Activity
Z-Leu-Leu-Norvalinal, also known as MG115, is a potent inhibitor of the proteasome, specifically targeting the 20S and 26S proteasome complexes. This compound has garnered attention for its biological activity, particularly in cancer research and cell apoptosis.
This compound functions primarily by inhibiting proteasomal activity, which is crucial for protein degradation within cells. The proteasome plays a vital role in regulating various cellular processes, including cell cycle progression, apoptosis, and the degradation of misfolded proteins. By inhibiting this pathway, this compound can induce cellular stress and apoptosis in various cancer cell lines.
Key Inhibition Data
Effects on Cancer Cell Lines
Research has demonstrated that this compound has significant anti-cancer properties. It has been shown to induce apoptosis in colorectal cancer (CRC) cell lines through proteasome inhibition.
Case Studies and Experimental Findings
- Colorectal Cancer Study :
- Mechanistic Insights :
Comparative Efficacy
A comparative analysis of this compound with other proteasome inhibitors highlights its potency:
| Compound | Ki (nM) | Cell Line Response (IC50) |
|---|---|---|
| This compound (MG115) | 35 | 0.6 - 1.7 µM |
| MG132 | 50 | Varies by cell line |
| LLNle | Not specified | Similar pro-apoptotic effects observed |
Implications for Therapeutic Use
The ability of this compound to inhibit proteasomal activity suggests its potential as a therapeutic agent in cancer treatment. Its efficacy in inducing apoptosis specifically in cancer cells while sparing normal cells is particularly noteworthy.
Q & A
Q. What is the biochemical mechanism of Z-Leu-Leu-Norvalinal in proteasome inhibition?
this compound (MG115) acts as a peptide aldehyde inhibitor, targeting the chymotrypsin-like activity of the 20S proteasome by covalently binding to the β5 subunit. This inhibition prevents the degradation of ubiquitinated proteins, leading to the accumulation of polyubiquitinated substrates and activation of cellular stress pathways . Methodologically, confirm its activity using fluorogenic substrates like Suc-LLVY-AMC in proteasome activity assays, with parallel controls (e.g., lactacystin for comparative inhibition profiles).
Q. How does this compound differ structurally and functionally from MG-132 (Z-Leu-Leu-Leu-al)?
MG-132 contains a leucinal residue, while MG115 substitutes norvalinal, altering specificity and potency. MG115 exhibits broader inhibition of proteasomal trypsin-like activity compared to MG-132. To validate differences, use competitive inhibition assays with purified proteasome subunits and quantify IC50 values across cell lines .
Q. What experimental models are optimal for studying this compound’s effects on MHC class I antigen presentation?
Use cell lines with defined proteasome subtypes (e.g., standard vs. immunoproteasome). For example, treat HeLa cells with MG115 (10–20 µM, 6–12 hours) and quantify MHC class I surface expression via flow cytometry. Pair with siRNA knockdown of proteasome subunits to isolate mechanism .
Advanced Research Questions
Q. How can researchers address contradictory data on this compound’s efficacy in apoptosis induction across cell types?
Contradictions often arise from cell-specific proteasome subunit composition or off-target effects. Design experiments to:
- Compare apoptotic markers (e.g., caspase-3 activation) in primary vs. immortalized cells.
- Use proteasome activity profiling (e.g., activity-based probes) to confirm target engagement .
- Integrate transcriptomic data to identify compensatory pathways (e.g., autophagy upregulation) .
Q. What methodological considerations are critical when optimizing this compound concentrations for in vivo studies?
- Conduct dose-response curves in animal models (e.g., murine xenografts) with pharmacokinetic profiling to assess bioavailability.
- Monitor toxicity via liver/kidney function tests, as peptide aldehydes may exhibit organ-specific effects.
- Use LC-MS/MS to quantify tissue-specific proteasome inhibition and validate target specificity .
Q. How can researchers reconcile this compound’s role in protein degradation studies with conflicting findings in autophagy modulation?
- Co-treat with autophagy inhibitors (e.g., chloroquine) to isolate proteasome-specific effects.
- Perform time-course experiments to distinguish primary proteasome inhibition from secondary autophagy activation.
- Use dual-reporter systems (e.g., GFP-LC3 for autophagy flux and UbG76V-GFP for proteasome activity) .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing proteasome inhibition kinetics using this compound?
- Fit dose-response data to nonlinear regression models (e.g., Hill equation) to calculate IC50.
- Account for inter-experimental variability by normalizing activity to vehicle controls and including replicates (n ≥ 3).
- Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons .
Q. How should researchers design controls to validate this compound’s specificity in protein turnover assays?
- Include positive controls (e.g., bortezomib for proteasome inhibition) and negative controls (e.g., DMSO vehicle).
- Validate off-target effects via CRISPR/Cas9 knockout of proteasome subunits or use of catalytically inactive mutant cell lines .
Integration with Broader Research
Q. What strategies are effective for integrating this compound data with ubiquitin-proteasome system (UPS) pathway analyses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
